![molecular formula C25H44BrNO2 B14077871 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide CAS No. 102719-66-4](/img/structure/B14077871.png)
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to interact with biological membranes and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 2-(benzoyloxy)ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include different quaternary ammonium salts.
Hydrolysis: The major products are N,N-dimethyltetradecan-1-amine and benzoic acid.
Oxidation and Reduction: Products vary based on the specific redox reaction.
Wissenschaftliche Forschungsanwendungen
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving membrane interactions and permeability.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and surfactants for its ability to lower surface tension.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexan-1-aminium bromide
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylpropan-1-aminium bromide
- 2-(Benzoyloxy)ethyl benzoate
Uniqueness
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is unique due to its long alkyl chain, which enhances its surfactant properties and its ability to interact with lipid membranes. This makes it more effective in applications requiring strong membrane disruption compared to similar compounds with shorter alkyl chains.
Eigenschaften
CAS-Nummer |
102719-66-4 |
|---|---|
Molekularformel |
C25H44BrNO2 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
2-benzoyloxyethyl-dimethyl-tetradecylazanium;bromide |
InChI |
InChI=1S/C25H44NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-26(2,3)22-23-28-25(27)24-19-16-15-17-20-24;/h15-17,19-20H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GKZOPMFPTLHTEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




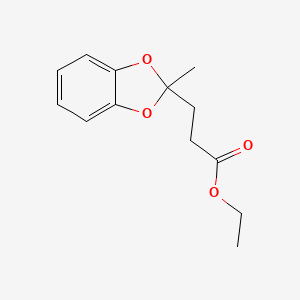
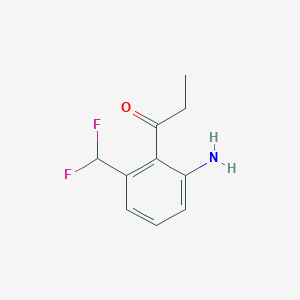
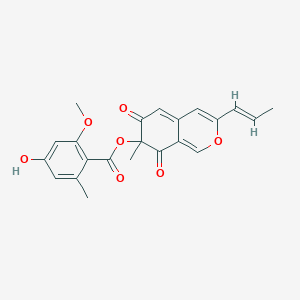
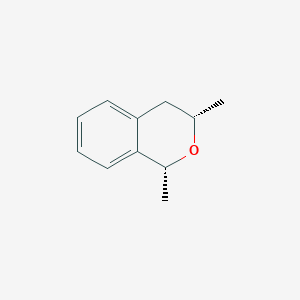
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
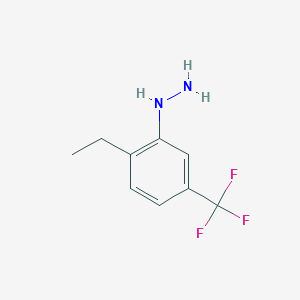
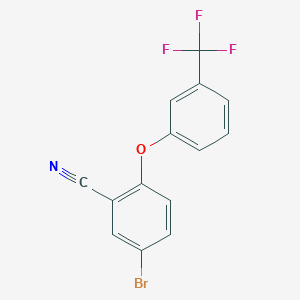
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-alanine 1,1-dimethylethyl ester](/img/structure/B14077842.png)
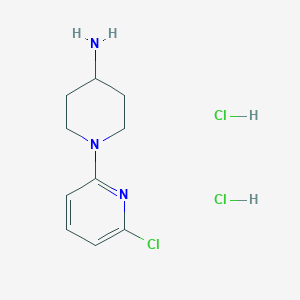
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
